Sulfoximine, S-ethyl-S-(p-tolyl)-
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Overview
Description
Synthesis Analysis
Sulfoximines have been synthesized through various methods. A dual nickel photocatalytic approach enables a scalable synthesis of a broad scope of N-arylated sulfoximines from the respective free NH-sulfoximines and bromoarenes . The use of copper (I) iodide and 4-DMAP achieves a N-arylation of sulfoximines with various arylboronic acids, including sterically substrates, in excellent yields at room temperature within a short span of time . In a palladium-catalyzed cross-coupling strategy for the synthesis of various N-arylated sulfoximines, aryl bromides of variable substitution pattern were found to be effective coupling partners .Molecular Structure Analysis
The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity and coordinates of Sulfoximine, S-ethyl-S-(p-tolyl)- molecule .Chemical Reactions Analysis
In recent years, sulfoximines have received significant attention in both academia and industry. This development has been reinforced by the introduction of new methods for preparing and efficiently accessing key sulfur-based reagents allowing further functionalisations . Chemical transformations in the laboratory leading to sulfoximine degradations include reductive and oxidative pathways as well as C–S bond cleavage reactions .Physical And Chemical Properties Analysis
Sulfoximines are a sulfur (VI) species bearing a tetrahedral sulfur centre, with four different groups attached . They are susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .Scientific Research Applications
- Sulfoximine compounds , including sulfoxaflor, belong to the neonicotinoid-sulfoximine insecticides. Sulfoxaflor acts as an agonist of nicotinic acetylcholine receptors (nAChRs) in insects . Researchers study its effects on insect nervous systems and explore its potential as a targeted insecticide.
- Sulfoxaflor’s impact on acetylcholinesterase (AChE) enzyme activity has been investigated using zebrafish (Danio rerio) as a model organism. In vivo exposure to sulfoxaflor significantly increased AChE activity in both brain and muscle tissues. This suggests that sulfoxaflor may act as a neuroactive compound for zebrafish .
- Sulfoximines serve as versatile intermediates in organic synthesis . Their reactivity allows access to various functional groups, making them valuable building blocks for creating complex molecules .
Insecticide Research:
Neuroactive Properties:
Synthetic Chemistry:
Mechanism of Action
The stereogenic sulfur centre of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses . One of the main advantages of such compounds is the possibility to modify up to three points of diversity; the O–R 1 bond, the S–C (R 2) bond and finally the nitrogen R 3 substituent .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl-imino-(4-methylphenyl)-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-3-12(10,11)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODYLFWNTQXLNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=N)(=O)C1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfoximine, S-ethyl-S-(p-tolyl)- | |
CAS RN |
29723-63-5 |
Source
|
Record name | ethyl(imino)(4-methylphenyl)-lambda6-sulfanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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